4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one

Lipophilicity Drug-likeness Membrane permeability

4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one (CAS 2034376-17-3) is a synthetic heterocyclic compound comprising a piperazin-2-one ring N4-substituted with a 1-(furan-2-yl)propan-2-yl group. With a molecular formula C11H16N2O2 and molecular weight 208.26 g/mol, it belongs to the class of 1,4-disubstituted piperazin-2-ones, a scaffold recognized for its conformational constraint and hydrogen-bonding capacity.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 2034376-17-3
Cat. No. B2565880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one
CAS2034376-17-3
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCC(CC1=CC=CO1)N2CCNC(=O)C2
InChIInChI=1S/C11H16N2O2/c1-9(7-10-3-2-6-15-10)13-5-4-12-11(14)8-13/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,14)
InChIKeyVRNDEZVVJLQCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one (CAS 2034376-17-3) Procurement Guide: Core Physicochemical and Structural Signature


4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one (CAS 2034376-17-3) is a synthetic heterocyclic compound comprising a piperazin-2-one ring N4-substituted with a 1-(furan-2-yl)propan-2-yl group [1]. With a molecular formula C11H16N2O2 and molecular weight 208.26 g/mol, it belongs to the class of 1,4-disubstituted piperazin-2-ones, a scaffold recognized for its conformational constraint and hydrogen-bonding capacity [2]. The compound exhibits a calculated XLogP3 of 0.9, topological polar surface area (TPSA) of 45.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1].

Why Piperazin-2-one Analogs Cannot Be Interchanged: Substituent Position and Linker Chemistry Drive Property Divergence


The piperazin-2-one scaffold is highly sensitive to substitution pattern; even minor changes in the attachment point of the furan ring or the nature of the N4 substituent produce compounds with markedly different lipophilicity, conformational flexibility, and hydrogen-bonding capacity [1]. For example, moving the furan from C3 (3-(furan-2-yl)piperazin-2-one, CAS 96939-07-0) to an N4-linked 1-(furan-2-yl)propan-2-yl group (target compound) increases molecular weight from 166.18 to 208.26 g/mol, adds two rotatable bonds, and shifts XLogP3 by approximately 0.7 units [1]. These altered physicochemical descriptors directly influence membrane permeability, target engagement, and pharmacokinetic behavior, making generic selection without quantitative comparison unreliable .

Quantitative Differentiation Evidence for 4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one (CAS 2034376-17-3) Against Closest Analogs


Lipophilicity Advantage Over 3-(Furan-2-yl)piperazin-2-one

The target compound (CAS 2034376-17-3) exhibits a computed XLogP3 of 0.9, compared to an estimated XLogP3 of approximately 0.2 for the regioisomer 3-(furan-2-yl)piperazin-2-one (CAS 96939-07-0) [1][2]. This 0.7 log unit increase corresponds to roughly a 5-fold higher partition coefficient, suggesting enhanced passive membrane permeability [1].

Lipophilicity Drug-likeness Membrane permeability

Increased Conformational Flexibility vs. 3-(Furan-2-yl)piperazin-2-one

The target compound possesses three rotatable bonds (including the C–C bond of the propan-2-yl linker), whereas 3-(furan-2-yl)piperazin-2-one has only one (the furan ring itself rotates but the ring-to-ring bond is essentially rigid) [1][2]. This difference permits the target compound to adopt a wider range of low-energy conformations, which may facilitate induced-fit binding to shallow or flexible protein pockets [3].

Conformational flexibility Rotatable bonds Target engagement

Topological Polar Surface Area Parity with Enhanced Lipophilicity

Despite the additional carbon atoms in the linker, the target compound retains a TPSA of 45.5 Ų, identical to that of 3-(furan-2-yl)piperazin-2-one [1][2]. Combined with its higher XLogP3 (0.9 vs. ~0.2), this yields a more favorable balance for central nervous system (CNS) drug-likeness, as compounds with TPSA < 60 Ų and higher logP are generally more brain-penetrant [3].

Polar surface area Blood-brain barrier penetration Drug-likeness

Distinct Hydrogen-Bonding Profile vs. N1-Substituted Isomers

The target compound retains one H-bond donor (the lactam NH) and three H-bond acceptors (lactam carbonyl, furan oxygen, and piperazine N1) [1]. In contrast, N1-substituted isomers such as 1-(furan-2-yl)piperazin-2-one (CAS not assigned) lose the free NH donor, which can abolish key interactions with biological targets . The presence of the free NH enables the target to act as a hydrogen-bond donor in target engagement, a feature absent in N1-blocked analogs .

Hydrogen bonding Target selectivity Scaffold decoration

Optimal Application Scenarios for 4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one Based on Quantitative Differentiation


Hit-to-Lead Optimization for CNS Targets Requiring Balanced Lipophilicity and Low TPSA

The compound's XLogP3 of 0.9 combined with TPSA of 45.5 Ų places it within the favorable CNS drug-like chemical space [1]. Its higher lipophilicity relative to 3-(furan-2-yl)piperazin-2-one (ΔXLogP ≈ 0.7) predicts improved passive blood-brain barrier permeability, making it a suitable starting point for neuroscience programs targeting GPCRs, ion channels, or kinases expressed in the CNS [1][2].

Fragment-Based Drug Discovery (FBDD) Requiring Vector-Elaboration via the N4 Linker

The propan-2-yl linker provides a synthetic handle for further functionalization without disrupting the piperazin-2-one core hydrogen-bonding pattern. The free NH at N1 permits additional decoration, enabling parallel SAR exploration at two vectors [1]. This dual-elaboration capacity is not available in N1-blocked or 3-substituted regioisomers [2].

Antiviral Screening Cascades Targeting Adenovirus or Arenavirus Entry

Trisubstituted piperazin-2-one derivatives have demonstrated sub-micromolar antiviral activity against adenovirus (compound 15D8) and arenavirus entry inhibition [2][3]. The target compound, as an N4-substituted piperazin-2-one with a heteroaryl substituent, represents a structurally related chemotype warranting evaluation in similar viral entry assays [2].

Quote Request

Request a Quote for 4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.